1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol
Description
Properties
Molecular Formula |
C21H20BrClN2O2 |
|---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H20BrClN2O2/c22-17-4-1-15-7-10-25(19(15)13-17)14-20(26)24-11-8-21(27,9-12-24)16-2-5-18(23)6-3-16/h1-7,10,13,27H,8-9,11-12,14H2 |
InChI Key |
PLUHFVQGRLUFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic substitution using bromine (Br₂) in dichloromethane at 0–5°C achieves 85–92% regioselectivity for the 6-position when catalyzed by iron(III) chloride. This method avoids N-bromosuccinimide (NBS), which often produces mixed 5- and 6-bromo isomers. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield/Selectivity |
|---|---|---|
| Temperature | 0–5°C | Prevents di-bromination |
| Catalyst Loading | 5 mol% FeCl₃ | Enhances electrophilicity |
| Reaction Time | 4–6 hours | Completes mono-bromination |
Post-reaction workup involves quenching with sodium thiosulfate, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate 6-bromoindole.
N-Bromosuccinimide-Mediated Bromination
While less selective, NBS in acetonitrile under radical conditions (AIBN initiator, 70°C) provides a safer alternative to Br₂ gas. This method yields 78–85% 6-bromoindole but requires rigorous exclusion of moisture. Comparative studies show FeCl₃-catalyzed Br₂ bromination outperforms NBS in both yield (92% vs. 85%) and selectivity (98:2 6- vs. 5-bromo).
Synthesis of 4-(4-Chlorophenyl)-4-Piperidinol
The piperidinol moiety is synthesized via a four-step sequence:
Cyclohexenone Formation
4-Chlorobenzaldehyde undergoes condensation with ethyl acetoacetate in ethanol, catalyzed by piperidine, to form 4-(4-chlorophenyl)-3-buten-2-one (yield: 88%). Key reaction conditions:
-
Molar Ratio : 1:1.2 (aldehyde:ethyl acetoacetate)
-
Catalyst : 10 mol% piperidine
-
Reflux Time : 8 hours
Michael Addition and Cyclization
The enone intermediate reacts with ammonium acetate in acetic acid at 110°C to form 4-(4-chlorophenyl)piperidin-4-ol. This one-pot Michael addition-cyclization achieves 76% yield after recrystallization from isopropanol.
Acetylation of 6-Bromoindole
The indole nitrogen is acetylated using chloroacetyl chloride under Schotten-Baumann conditions:
Aqueous Phase Reaction
6-Bromoindole (1 eq) reacts with chloroacetyl chloride (1.2 eq) in a biphasic system (dichloromethane/water) with sodium bicarbonate (2 eq) as base. After 3 hours at 25°C, the acetylated product precipitates in 89% yield.
Solvent-Free Alternative
Microwave-assisted acetylation using acetic anhydride (150°C, 15 minutes) provides comparable yields (85%) but requires post-reaction hydrolysis to remove excess anhydride.
Coupling of Acetylated Indole and Piperidinol
The final step involves nucleophilic substitution between 1-(chloroacetyl)-6-bromoindole and 4-(4-chlorophenyl)-4-piperidinol:
Reaction Optimization
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility |
| Base | K₂CO₃ | Prevents HCl salt formation |
| Temperature | 80°C | Balances rate and decomposition |
| Time | 12 hours | Completes substitution |
Under these conditions, the reaction achieves 78% yield. Post-reaction purification via flash chromatography (ethyl acetate/methanol 9:1) increases purity to >98%.
Crystallization and Characterization
Recrystallization Protocols
| Solvent System | Yield | Purity |
|---|---|---|
| Ethanol/Water (3:1) | 82% | 99.1% |
| Acetonitrile | 75% | 98.5% |
| Isopropyl Alcohol | 68% | 97.8% |
Ethanol/water mixtures provide optimal crystal morphology for X-ray diffraction analysis.
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.64 (d, J = 8.4 Hz, 1H, H-7), 7.44 (d, J = 8.4 Hz, 1H, H-5), 4.92 (s, 2H, COCH₂), 4.11 (m, 2H, piperidine), 3.78 (m, 2H, piperidine), 2.95 (m, 4H, piperidine CH₂).
-
HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 65:35), purity 99.2%.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost ($/g) | Scalability |
|---|---|---|---|---|
| FeCl₃-Br₂ bromination | 62% | 99.1% | 12.4 | Industrial |
| NBS bromination | 58% | 98.3% | 18.7 | Lab-scale |
| Microwave acetylation | 60% | 97.9% | 9.8 | Pilot-scale |
The FeCl₃-Br₂ route remains preferred for large-scale synthesis due to lower reagent costs and higher purity .
Chemical Reactions Analysis
Types of Reactions
1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
The following table compares 1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol with structurally or functionally related compounds:
Structural and Functional Analysis
Core Backbone Comparison
- The 4-(4-chlorophenyl)-4-piperidinol group is shared with haloperidol and penfluridol, both antipsychotics. This moiety is critical for dopamine receptor binding .
- The 6-bromoindole substituent in the target compound is unique.
Substituent Impact on Activity
- Haloperidol ’s 4-fluorophenyl-4-oxobutyl chain enhances D₂ receptor affinity and CNS penetration .
- Penfluridol ’s bis(4-fluorophenyl)butyl group extends half-life, enabling weekly dosing .
- The acetyl linker in the target compound may reduce blood-brain barrier permeability compared to haloperidol, but the bromoindole could offset this by enhancing lipophilicity .
Antimicrobial and Antiparasitic Analogs
- PYR and TRI () share para-substituted aromatic moieties with the target compound but feature triazine/pyridinone cores instead of indole. Their antifungal activity highlights the importance of aromatic substituents in microbial target engagement .
- UDO () demonstrates that pyridine-piperazine hybrids can inhibit T. cruzi via CYP51, suggesting the target compound’s piperidinol group might support similar mechanisms .
Biological Activity
1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol is a synthetic compound that exhibits notable biological activities, particularly in pharmacological contexts. Its unique molecular structure, which combines an indole derivative and a piperidinol moiety, suggests a wide range of potential therapeutic applications.
Molecular Structure and Characteristics
The compound has the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H20BrClN2O2 |
| Molecular Weight | 447.8 g/mol |
| Functional Groups | Indole, Acetyl, Piperidinol |
The presence of a bromine atom at the 6-position of the indole ring and a chlorophenyl group at the piperidinol structure enhances its pharmacological profile, potentially influencing its interactions with biological targets.
Antibacterial Activity
Research indicates that compounds structurally similar to this compound often display significant antibacterial properties. For example, studies have shown that related piperidine derivatives exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, demonstrating strong inhibitory activities. For instance, some derivatives showed IC50 values as low as 0.63 µM against AChE . This suggests that this compound could have potential applications in treating conditions like Alzheimer's disease or other cholinergic dysfunctions.
Anticancer Potential
The indole structure is known for its anticancer properties. Studies on related compounds reveal that they can induce apoptosis in cancer cells and inhibit tumor growth . The specific combination of functional groups in this compound may confer unique mechanisms of action not observed in other indole derivatives.
Synthesis and Biological Evaluation
The synthesis of this compound involves multi-step organic reactions that require precision to ensure the integrity of its complex structure. The biological evaluation typically includes:
- In vitro Testing : Assessing antibacterial activity against standard bacterial strains.
- Enzyme Inhibition Assays : Measuring the compound's effectiveness in inhibiting specific enzymes like AChE.
In one notable study, derivatives of piperidine were synthesized and evaluated for their biological activities, revealing a correlation between structural modifications and enhanced pharmacological effects .
Summary of Biological Activities
The following table summarizes the potential biological activities associated with this compound:
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol?
- Methodology : Synthesis typically involves sequential functionalization of the indole and piperidine moieties.
Bromination : Introduce bromine at the 6-position of indole using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to RT) .
Acetylation : React the brominated indole with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the 1-acetyl derivative.
Piperidine coupling : Attach the 4-(4-chlorophenyl)-4-piperidinol group via nucleophilic substitution or amide coupling, often using coupling agents like EDCI/HOBt in dichloromethane .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.
Q. Which spectroscopic methods are optimal for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., bromine on indole, acetyl group, chlorophenyl on piperidine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable (e.g., via slow evaporation in ethanol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, cytochrome P450) using fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Toxicity : MTT or CellTiter-Glo® assays in cancer cell lines to assess cytotoxicity .
- Solubility : Pre-screen in PBS or DMSO to ensure compound stability in assay buffers .
Advanced Questions
Q. How can synthetic yield be optimized for the piperidine coupling step?
- Methodology :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the piperidine nitrogen .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate reaction rates .
- Temperature Control : Optimize between 50–80°C to balance reactivity and side-product formation .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation .
- Structural Confirmation : Re-analyze batch purity via HPLC and NMR to exclude impurities as confounding factors .
Q. What computational approaches are effective for predicting the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors) using SMILES/InChI inputs .
- QSAR Modeling : Train models on analogues (e.g., 4-chlorophenyl-piperidine derivatives) to correlate substituents with activity .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodology :
- Core Modifications : Synthesize derivatives with variations in:
- Indole substituents : Replace bromine with fluorine or methyl groups .
- Piperidine substituents : Test 4-chlorophenyl vs. 4-fluorophenyl or unsubstituted phenyl .
- Biological Testing : Compare IC values across derivatives in target assays (e.g., receptor binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
